molecular formula C26H23F2N3O3S B2482625 6-fluoro-7-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 892757-77-6

6-fluoro-7-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B2482625
CAS RN: 892757-77-6
M. Wt: 495.54
InChI Key: QLFMYVUQMXZNQA-UHFFFAOYSA-N
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Description

The chemical compound is part of a broader class of compounds with significant interest in medicinal chemistry due to their potential biological activities. The studies focus on the synthesis, molecular structure analysis, chemical reactions, and properties of related quinoline derivatives, indicating their potential in various therapeutic areas.

Synthesis Analysis

The synthesis of related quinoline derivatives involves key steps like regiospecific displacement, amination of resultant mercapto derivatives, and intramolecular nucleophilic displacement cyclization reactions. These steps are crucial for generating novel quinoline nuclei with desired biological activities (Chu, 1990).

Molecular Structure Analysis

Structural elucidation of similar compounds has been achieved using techniques such as FT-IR, 1H-NMR, 13C-NMR, and LCMS, along with single crystal X-ray diffraction studies. These analyses provide insights into the conformational preferences and intermolecular interactions of these compounds, contributing to their biological activity (Desai et al., 2017).

Chemical Reactions and Properties

Research on related quinolone derivatives reveals their reactivity under various conditions, including photochemical reactions leading to modifications of the fluorophenyl and piperazine groups. These studies provide valuable information on the stability and reactivity of the fluorophenyl piperazine quinolones under different chemical environments (Mella et al., 2001).

Scientific Research Applications

Novel Synthesis Approaches and Structures

  • D. Chu (1990) detailed the syntheses of 6-fluoro-7-piperazin-1-yl-9-cyclopropyl-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-diones, focusing on the regiospecific displacement of a sulfinyl group and amination of the resultant mercapto derivative, leading to the generation of a novel 2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-dione nucleus (Chu, 1990).

Antibacterial Activity

  • C. Ziegler et al. (1990) explored novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, noting that certain derivatives, such as 6-fluoro-1-cyclopropyl-7-[3-(fluoromethyl)piperazinyl]-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, demonstrated excellent in vivo efficacy and better oral absorption than ciprofloxacin (Ziegler et al., 1990).
  • Natesh Rameshkumar et al. (2003) synthesized 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives, which showed significant antibacterial and weak antifungal activities in vitro and in vivo (Rameshkumar et al., 2003).
  • N. Patel et al. (2007) prepared amide derivatives of quinolone, evaluating their antibacterial activity against various strains and concluding their significance in combating bacterial infections (Patel et al., 2007).

Photochemical Behavior

  • M. Mella et al. (2001) studied the photochemical properties of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, highlighting the substance's reactivity upon irradiation in water and its stability under acidic conditions (Mella et al., 2001).

properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O3S/c1-29-17-25(35(33,34)20-5-3-2-4-6-20)26(32)21-15-22(28)24(16-23(21)29)31-13-11-30(12-14-31)19-9-7-18(27)8-10-19/h2-10,15-17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFMYVUQMXZNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=C(C=C4)F)F)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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